1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological activities, including antitumor, antiviral, and receptor modulation properties . The molecule features:
- Pyrazolo[3,4-d]pyrimidine core: A bicyclic heteroaromatic system.
- 1-(2-Chlorophenyl) substituent: A chlorinated aromatic ring at position 1.
- 4-(4-(2-Methoxyphenyl)piperazin-1-yl) group: A piperazine ring substituted with a 2-methoxyphenyl moiety at position 2.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O/c1-30-20-9-5-4-8-19(20)27-10-12-28(13-11-27)21-16-14-26-29(22(16)25-15-24-21)18-7-3-2-6-17(18)23/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWHRFDFDYTSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Piperazine coupling: The final step involves coupling the pyrazolo[3,4-d]pyrimidine core with 4-(2-methoxyphenyl)piperazine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the aromatic rings or the piperazine moiety.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the aromatic rings using appropriate reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce nitro or sulfonyl groups.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit potential antidepressant effects. The piperazine moiety in this compound is known to interact with serotonin receptors, which are crucial for mood regulation. Studies have shown that modifications to the piperazine structure can enhance the binding affinity to serotonin receptors, leading to improved antidepressant activity .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds related to pyrazolo[3,4-d]pyrimidine have shown promising results in inhibiting the proliferation of human colon carcinoma (HCT-116) and breast cancer (SK-BR-3) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | GI Value (%) at 10 µM |
|---|---|---|
| Compound A | HCT-116 | 40.87 |
| Compound B | SK-BR-3 | 46.14 |
| Compound C | NSCL (HOP-92) | 86.28 |
Neuropharmacological Effects
The compound's structure suggests potential activity in treating neurological disorders. The piperazine ring is a common feature in many neuroactive drugs, and its presence may enhance the compound's ability to cross the blood-brain barrier and interact with central nervous system targets . This could lead to applications in treating conditions such as anxiety and schizophrenia.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the piperazine and pyrazolo rings can significantly influence biological activity. For instance, substituents on the phenyl groups can alter receptor binding affinities and selectivities, thereby affecting overall pharmacological profiles .
Target Identification
Molecular docking studies have been employed to predict potential targets for this compound within various biological systems. These studies suggest that it may interact with multiple kinase receptors, which are often implicated in cancer progression and neurodegenerative diseases .
In Vivo Studies
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in tumor size compared to control groups. The mechanism was attributed to induction of apoptosis in cancer cells and inhibition of angiogenesis .
Clinical Potential
Clinical trials are necessary to further explore the therapeutic potential of this compound in humans. Preliminary findings indicate a favorable safety profile, but comprehensive clinical evaluations are essential for establishing its efficacy and tolerability across different patient populations.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The exact pathways depend on the specific receptor subtype it interacts with, which can include serotonin, dopamine, or adrenergic receptors.
Comparison with Similar Compounds
Structural Variations in Pyrazolo[3,4-d]Pyrimidine Derivatives
The following table highlights key structural analogs and their differences:
| Compound Name | Pyrazolo[3,4-d]Pyrimidine Substituent | Piperazine Substituent | Key Features | Reference |
|---|---|---|---|---|
| Target Compound | 1-(2-Chlorophenyl) | 4-(2-Methoxyphenyl) | Combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups. | [10, 17] |
| 1-(4-Chlorobenzyl)-4-[4-(2-Phenylethyl)Piperazinyl] | 1-(4-Chlorobenzyl) | 4-(2-Phenylethyl) | Bulky lipophilic substituent on piperazine; lacks methoxy group. | [2] |
| 1-(4-Chlorobenzyl)-4-(4-PhenylPiperazinyl) | 1-(4-Chlorobenzyl) | 4-Phenyl | Simple phenyl substitution; similar to antipsychotic ligands. | [3] |
| 4-(4-BenzhydrylPiperazinyl)-1-(4-Methylbenzyl) | 1-(4-Methylbenzyl) | 4-Benzhydryl (diphenylmethyl) | Highly lipophilic; potential CNS activity due to benzhydryl group. | [15] |
| 1-(4-Methoxyphenyl)-4-[4-(3-Methoxyphenyl)Piperazinyl] | 1-(4-Methoxyphenyl) | 4-(3-Methoxyphenyl) | Dual methoxy groups; positional isomer of the target compound. | [17] |
| 1-(o-Tolyl)-4-[4-(2-Methoxyphenyl)Piperazinyl] | 1-(2-Methylphenyl) | 4-(2-Methoxyphenyl) | Methyl vs. chloro substitution on phenyl; similar piperazine moiety. | [10] |
Key Observations
Substituent Position Effects: The 2-methoxyphenyl group on piperazine (target compound) may enhance receptor binding compared to 3-methoxyphenyl (), as ortho-substituents often influence steric and electronic interactions . Chlorophenyl vs.
Piperazine Modifications :
- Phenylethyl () and benzhydryl () substituents increase lipophilicity, which may improve blood-brain barrier penetration but reduce solubility.
- Methoxy groups (target compound, ) introduce hydrogen-bonding capacity, critical for receptor interactions.
Biological Activity Trends: Pyrazolo[3,4-d]pyrimidines with chlorinated aryl groups (e.g., 4-chlorobenzyl in ) are often explored for antitumor and antimicrobial activities .
Pharmacological Insights
- Antitumor Activity: highlights that 4-chloro-6-(chloromethyl) derivatives act as intermediates for antiproliferative agents.
- Receptor Modulation : Piperazine derivatives with methoxy groups (e.g., 2-methoxyphenyl in the target compound) are associated with 5-HT₁A receptor affinity, as seen in ’s analogs .
Biological Activity
1-(2-Chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 406.90 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 2-chlorophenyl and a 2-methoxyphenyl piperazine moiety.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases, which are crucial in cancer cell signaling pathways. This compound may target specific kinases involved in tumor growth and proliferation.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer progression.
Anticancer Properties
Several studies have evaluated the anticancer activity of this compound:
- In Vitro Studies : In a study involving various cancer cell lines, the compound demonstrated significant antiproliferative effects. For instance, it showed a growth inhibition (GI) value of 86.28% against non-small cell lung cancer (NSCLC) cell line HOP-92 at a concentration of 10 µM. Other cell lines, such as HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer), exhibited GI values of 40.87% and 46.14%, respectively .
| Cell Line | GI Value (%) at 10 µM |
|---|---|
| HOP-92 (NSCLC) | 86.28 |
| HCT-116 | 40.87 |
| SK-BR-3 | 46.14 |
Neuropharmacological Effects
The compound's piperazine moiety suggests potential neuropharmacological effects:
- Anxiolytic and Antidepressant Activities : Analogous compounds have been reported to exhibit anxiolytic effects through serotonin receptor modulation. This suggests that our compound might also influence serotonin pathways, potentially leading to antidepressant-like effects.
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their biological activities. The results indicated that modifications to the piperazine substituent significantly impacted anticancer efficacy and selectivity against different cancer cell lines .
- In Vivo Efficacy : In vivo studies demonstrated that administration of similar compounds led to tumor regression in xenograft models, highlighting their potential as effective anticancer agents.
ADME-Tox Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is critical for assessing the drug-likeness of the compound:
- Absorption : Predicted to have good oral bioavailability based on its lipophilicity.
- Metabolism : Likely metabolized by cytochrome P450 enzymes.
- Excretion : Primarily renal excretion expected.
Toxicity assessments revealed acceptable safety margins in preliminary studies, suggesting further investigation is warranted.
Q & A
Q. What are the established synthetic routes for 1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and what key reagents are involved?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions using α-chloroacetamides or chlorinated ketones (e.g., 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones) .
- Step 2 : Introduction of the 2-chlorophenyl group at position 1 via nucleophilic substitution or coupling reactions .
- Step 3 : Piperazine ring functionalization at position 4 using 2-methoxyphenyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Key reagents include Pd catalysts for cross-coupling, and solvents like DMF or THF for polar aprotic conditions. Yield optimization often requires temperature control (60–100°C) and inert atmospheres .
Q. How is the structural integrity of this compound validated during synthesis?
Analytical techniques include:
- 1H/13C NMR : To confirm substituent positions and piperazine ring connectivity. For example, the 2-methoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm and a methoxy singlet at δ 3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 447.12) .
- HPLC-PDA : For purity assessment (>95% purity threshold) using C18 columns and acetonitrile/water gradients .
| Analytical Method | Key Parameters | Detection Limit |
|---|---|---|
| NMR | δ 7.3–8.1 (pyrazolo protons) | 0.1 mg/mL |
| HRMS | Mass error < 2 ppm | 0.01 µg/mL |
| HPLC-PDA | Retention time: 8.2 min | 0.05% impurities |
Q. What in vitro biological screening models are used to evaluate its activity?
Common assays include:
- Kinase Inhibition : IC₅₀ determination against tyrosine kinases (e.g., c-Src) using ADP-Glo™ assays .
- Antimicrobial Susceptibility : MIC testing against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported in µM ranges .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
Methodological approaches include:
- Systematic Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or bulky groups to assess steric/electronic effects on kinase binding .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., PDB: 6AY) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG changes for piperazine modifications using MD simulations .
Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound Purity : Re-test batches with orthogonal methods (e.g., LC-MS vs. NMR) .
- Cell Line Heterogeneity : Use isogenic models or primary cells to reduce genetic drift effects .
Q. What strategies improve pharmacokinetic (PK) properties for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO/PEG 400) or nanoformulations .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) with CYP450 inhibition profiling .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fractions, critical for dose adjustment .
| PK Parameter | Typical Value | Optimization Strategy |
|---|---|---|
| Oral bioavailability | 15–25% | Prodrug derivatization |
| Half-life (t₁/₂) | 2–4 hours | Deuterated analogs |
| LogP | 3.8 | Introduce polar groups |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
